molecular formula C7H11N3O2 B025068 Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 100187-10-8

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No. B025068
M. Wt: 169.18 g/mol
InChI Key: VAONPPCFYKJZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate typically involves multi-step chemical reactions. For instance, a related compound, Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, was synthesized using specific organic reactions that involve the formation of triazole and benzene rings (Ahmed et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds often features planar triazoline or triazole rings. For example, Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate exhibits a planar 1,2,4-triazoline ring and an almost planar ethyl acetate substituent (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydrogen bonding and π–π stacking interactions. The interactions and the angles between the mean planes of substituents and triazoline rings are significant for their chemical behavior and potential applications (Ahmed et al., 2013).

Scientific Research Applications

  • Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : This compound is used in the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are important in various chemical reactions (Sun, Huang, & Ding, 2010).

  • Synthesis of Schiff Bases and Coumarin-Derived Compounds : It is used in the synthesis of 1,2,4-triazole Schiff bases and coumarin-derived heterocyclic compounds, which have diverse applications in chemistry and pharmacology (G mr k o lu, Imran & Iqbal, 2019).

  • Schiff Bases Containing 1,2,4-Triazole Ring : The compound is also used in the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, an important moiety in many chemical and biological molecules (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

  • Construction of Diverse 1,2,4-Triazole Ligands : It can be used to construct diverse 1,2,4-triazole ligands, serving as a versatile synthon in the formation of complex molecular structures (Naik et al., 2010).

  • Synthesis of 1,2,4-Triazole-5-thione Derivatives : The compound is used in the preparation of 4-phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione, a chemical with potential applications in pharmaceuticals (Jian, Bai, Li, & Xiao, 2005).

  • Precursor for Coordination Polymer Design : It serves as a precursor for the design of coordination polymers exhibiting homochiral helical and 2D hydrogen-bonded networks (Dîrtu et al., 2016).

  • Pharmacological Properties : Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate is a precursor to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which have potential pharmacological properties (Maliszewska-Guz et al., 2005).

properties

IUPAC Name

ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)4-6-8-5(2)9-10-6/h3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONPPCFYKJZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428897
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

CAS RN

100187-10-8
Record name Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate
Reactant of Route 6
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.